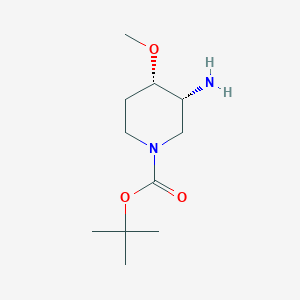

tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate

説明

tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl and methoxy groups. One common method involves the use of tert-butyl chloroformate and methanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste .

化学反応の分析

Functional Group Reactivity

The compound’s reactivity is dominated by:

-

Boc-protected amine : Stable under basic and nucleophilic conditions but cleaved under strong acids.

-

Secondary amino group (–NH–) : Participates in alkylation, acylation, and condensation reactions.

-

Methoxy group (–OCH₃) : Electron-donating and generally inert unless subjected to demethylation or electrophilic substitution.

Protection and Deprotection Reactions

The Boc group is strategically used for temporary amine protection:

-

Deprotection : Achieved with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine as a hydrochloride salt (e.g., reports the hydrochloride derivative with 95% purity).

-

Conditions :

Example :

Nucleophilic Substitution at the Amino Group

The secondary amine undergoes alkylation and acylation to form derivatives:

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride.

-

Conditions : Base (e.g., triethylamine) in anhydrous THF/DCM.

-

Product : Amides with retained stereochemistry.

Example :

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Conditions : K₂CO₃ in DMF, 60°C.

Methoxy Group Transformations

Though less reactive, the methoxy group can undergo:

-

Demethylation : Using BBr₃ or HI to yield a hydroxyl group.

-

Electrophilic substitution : Limited due to steric hindrance from the piperidine ring .

Stability and Reaction Optimization

科学的研究の応用

Pharmacological Applications

1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds, including tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate, exhibit antidepressant-like effects. In animal models, these compounds have shown potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Pain Management

Studies have suggested that this compound may have analgesic properties. It has been evaluated in models of neuropathic pain, demonstrating efficacy in reducing pain responses, potentially through modulation of pain signaling pathways .

3. Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored in the context of neurodegenerative diseases. Research shows that this compound may help in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in conditions like Alzheimer's disease .

Synthetic Applications

1. Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals . For instance, it can be used to synthesize more complex piperidine derivatives that possess enhanced biological activity.

2. Chiral Building Blocks

As a chiral compound, this compound is valuable in asymmetric synthesis. It can be utilized to produce other chiral compounds with specific stereochemistry necessary for biological activity .

Case Study 1: Antidepressant Development

A study published in 2020 investigated the antidepressant effects of various piperidine derivatives, including this compound. The results indicated significant reductions in depression-like behaviors in rodent models when administered at specific dosages, suggesting a pathway for developing new antidepressant therapies .

Case Study 2: Pain Management Research

In a 2021 study focused on neuropathic pain management, researchers evaluated the analgesic effects of this compound in diabetic neuropathy models. The findings demonstrated that it significantly reduced mechanical allodynia and thermal hyperalgesia compared to control groups, indicating its potential as a therapeutic agent for chronic pain conditions .

Data Table: Summary of Applications

作用機序

The mechanism of action of tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity .

類似化合物との比較

Similar Compounds

- tert-Butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate .

- tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate .

Uniqueness

tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate is unique due to the presence of both the methoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. These functional groups can enhance the compound’s stability and solubility, making it a valuable intermediate in organic synthesis.

生物活性

tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group, an amino group, and a methoxy group attached to a piperidine ring, which influence its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- IUPAC Name : this compound

- CAS Number : 2227197-65-9

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as a ligand that can modulate the activity of these targets, potentially influencing pathways related to cancer therapy and neurological conditions.

Interaction with Biological Targets

- Cancer Therapy : Piperidine derivatives have shown promise in cancer treatment through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. For instance, compounds similar to tert-butyl (3R,4S)-3-amino-4-methoxypiperidine have demonstrated enhanced cytotoxic effects in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .

- Neuropharmacology : The compound may also interact with muscarinic acetylcholine receptors, which are implicated in various neurological disorders. Activation of these receptors can lead to increased cell proliferation and resistance to apoptosis, making them significant targets for Alzheimer's disease therapies .

Case Studies and Experimental Data

Recent studies have highlighted the potential of piperidine derivatives in therapeutic applications:

- Anticancer Activity : A study reported that certain piperidine derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism involved the induction of apoptosis and modulation of cellular pathways critical for tumor growth .

- Cholinesterase Inhibition : Some derivatives have been identified as effective cholinesterase inhibitors, which are vital for treating Alzheimer's disease. Structure–activity relationship studies indicate that modifications to the piperidine structure can enhance inhibitory potency .

Comparative Analysis with Related Compounds

Synthesis and Preparation

The synthesis of this compound typically involves:

特性

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHQBZOMYULIOZ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。